

SCR7 Variants and Commercial Sources

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Compound Focus: SCR7

CAS No.: 1533426-72-0

Cat. No.: S548258

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The term "**SCR7**" can refer to several related compounds. The commercial landscape is complex, so confirming the specific chemical structure from your supplier is crucial.

The table below outlines the main forms of **SCR7** mentioned in the scientific literature and their known commercial sources:

Variant Name	Known Commercial Source	Reported Characteristics & Notes
SCR7 (parent compound)	Information missing	Original compound described in early studies; can autocyclize to cyclized-SCR7 [1].
SCR7 pyrazine	TargetMol (Cat. No. T1724) [2]	Molecular Weight: 332.38; Formula: C18H12N4OS [2]. Marketed as enhancing CRISPR HDR efficiency [2].
Cyclized-SCR7	Information missing	Has same molecular weight and formula as parental SCR7 [1].
Water-soluble SCR7	Information missing	Developed for improved bioavailability; reported as Ligase IV specific [1].
Water-soluble SCR7-pyrazine	Information missing	Reported to have pan-ligase activity (inhibits Ligase I, III, and IV) [1].

Variant Name	Known Commercial Source	Reported Characteristics & Notes
SCR130	Information missing	A spiro derivative; reported to be 20x more potent than SCR7 in cytotoxicity assays [1].

> **Important Note on Specificity:** A 2016 study directly contested the selectivity of **SCR7**, concluding that various **SCR7** preparations are **neither selective nor potent inhibitors of human DNA ligase IV** and show greater activity against DNA ligases I and III [3]. This is a critical point to consider for your experimental design.

Performance in CRISPR Gene Editing

SCR7 is primarily investigated as a tool to enhance CRISPR-Cas9 gene editing by inhibiting the NHEJ DNA repair pathway, thereby favoring HDR. The results, however, are variable.

The table below summarizes its performance in recent studies:

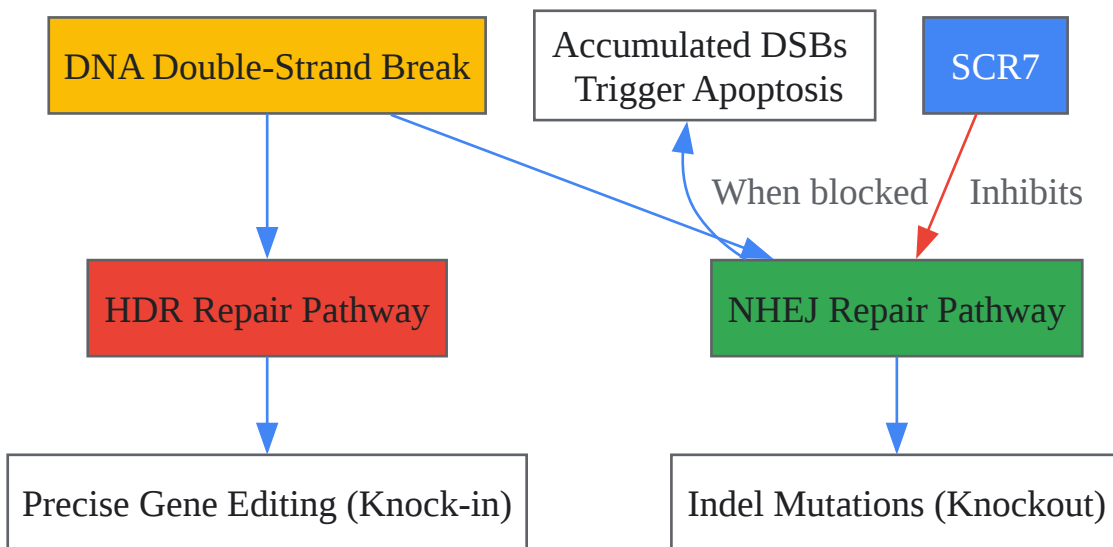
Application Context	Reported Effect on HDR Efficiency	Comparison with Other Inhibitors
Porcine Fibroblasts (2024) [4]	Increased HDR efficiency by 1.71-fold [4].	Less effective than L-189 (2.28-fold increase) and NU7441 (2.01-fold increase) [4].
Human Erythroid Cells (BEL-A) (2025) [5]	Did not increase precision gene editing efficiency [5].	Outperformed by DNA-PKcs inhibitors Nedisertib and NU7441 , which increased efficiency by 21% and 11%, respectively [5].
Human Cancer Cells (2018) [6]	Increased targeted insertion efficiency 3-fold in transfected cells [6].	Study focused on SCR7 alone, not a direct comparison with other inhibitors.

Beyond CRISPR: Cancer Therapeutic Research

SCR7 has also been studied for its potential as an anticancer agent, based on the rationale that inhibiting DNA repair in cancer cells can lead to cell death.

- **Mechanism of Action:** It is proposed to bind to the DNA-binding domain of Ligase IV, blocking the final step of the NHEJ repair pathway. This leads to the accumulation of unrepaired DNA double-strand breaks and the activation of cell death pathways (apoptosis) [1].
- **Experimental Outcomes:** Studies have reported that **SCR7** can inhibit cancer cell proliferation in various cell lines (e.g., MCF7, HeLa, A549) and reduce tumor growth in mouse xenograft models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents like Doxorubicin and to radiation therapy [1].

The following diagram illustrates the proposed mechanism of **SCR7** in the context of cancer therapy and CRISPR gene editing:



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How to Proceed with Your Guide

Since the search results lack a unified commercial and performance comparison, I suggest the following steps to create the comprehensive guide you require:

- **Contact Suppliers Directly:** Use the information on TargetMol as a starting point. Then, identify other major life science suppliers (e.g., Sigma-Aldrich, Selleckchem, MedChemExpress) and search for their **SCR7** products. You will need to compile data on price, purity, and availability yourself.

- **Consult Primary Literature:** For detailed experimental protocols and head-to-head performance data, you will need to conduct a deep dive into scientific papers. Search databases like PubMed for terms such as "**SCR7** comparison," "**SCR7** protocol," "NHEJ inhibitor screen," and "enhance HDR CRISPR."
- **Standardize Experimental Data:** When you find relevant studies, note that the experimental conditions (cell type, transfection method, concentration of **SCR7**, timing of treatment) vary widely. Your guide would greatly benefit from creating standardized tables that compare these parameters across studies.

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